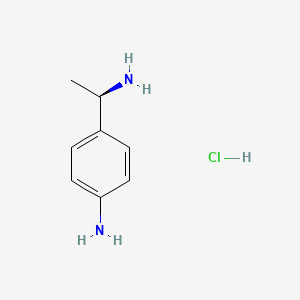

(R)-4-(1-Aminoethyl)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-4-(1-Aminoethyl)aniline hydrochloride is a chiral amine compound with the molecular formula C8H13ClN2. It is a hydrochloride salt of ®-4-(1-Aminoethyl)aniline, which is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is known for its high reactivity and selectivity, making it a valuable asset in research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)aniline hydrochloride typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of ®-4-(1-Nitroethyl)aniline in the presence of a palladium catalyst under hydrogen gas. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-4-(1-Aminoethyl)aniline hydrochloride often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalyst systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

®-4-(1-Aminoethyl)aniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitroso compound.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Imine or nitroso derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted aniline derivatives.

Aplicaciones Científicas De Investigación

®-4-(1-Aminoethyl)aniline hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular disorders.

Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of ®-4-(1-Aminoethyl)aniline hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications.

Comparación Con Compuestos Similares

Similar Compounds

- ®-3-(1-Aminoethyl)aniline hydrochloride

- ®-2-(1-Aminoethyl)aniline hydrochloride

Uniqueness

®-4-(1-Aminoethyl)aniline hydrochloride is unique due to its specific chiral configuration and position of the aminoethyl group on the aniline ring. This configuration imparts distinct reactivity and selectivity, making it particularly valuable in asymmetric synthesis and chiral catalysis.

Actividad Biológica

(R)-4-(1-Aminoethyl)aniline hydrochloride is a chiral organic compound that has garnered interest in various fields of biological research due to its unique structural and functional properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in pharmacology, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C8H12N2·HCl

- Molecular Weight : 174.65 g/mol

The compound features an aminoethyl group attached to a phenyl ring, which contributes to its reactivity and biological interactions. The hydrochloride form enhances its solubility in water, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can act as a competitive inhibitor for certain enzymes, modulating metabolic pathways.

- Receptor Binding : It exhibits high specificity for particular receptors, influencing cellular signaling pathways.

- Nucleophilic Activity : The amino group allows for nucleophilic substitution reactions, facilitating modifications in protein structures.

Pharmacological Research

This compound is utilized in pharmacological studies due to its potential therapeutic effects. Research has indicated its role in:

- Neurological Disorders : It may influence neurotransmitter systems, providing insights into treatments for conditions such as depression and anxiety.

- Cancer Research : The compound has shown promise in inhibiting tumor growth through targeted interactions with cancer-related proteins.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. Notable findings include:

- Inhibition Zones : In vitro assays revealed significant inhibition zones against E. coli and A. niger, indicating strong antibacterial and antifungal activities.

- Comparison with Other Compounds : When compared to structurally similar compounds, this compound exhibited superior potency, suggesting its potential as a lead compound in drug development.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound highlighted its effectiveness against common bacterial strains. The results showed:

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| E. coli | >25 |

| A. niger | >29 |

| S. aureus | Moderate Activity |

This study underscores the compound's potential as an alternative antimicrobial agent in clinical settings.

Study 2: Cancer Cell Line Interaction

In another investigation focusing on cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Findings indicated:

- Cell Lines Affected : Significant inhibition was observed in breast and prostate cancer cell lines.

- Mechanism : The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.

Propiedades

Fórmula molecular |

C8H13ClN2 |

|---|---|

Peso molecular |

172.65 g/mol |

Nombre IUPAC |

4-[(1R)-1-aminoethyl]aniline;hydrochloride |

InChI |

InChI=1S/C8H12N2.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6H,9-10H2,1H3;1H/t6-;/m1./s1 |

Clave InChI |

FVOYWUSPSOLGDN-FYZOBXCZSA-N |

SMILES isomérico |

C[C@H](C1=CC=C(C=C1)N)N.Cl |

SMILES canónico |

CC(C1=CC=C(C=C1)N)N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.